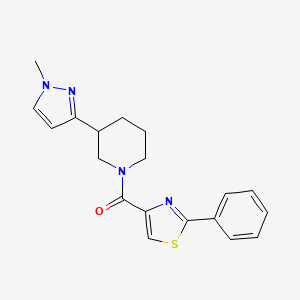

5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole derivatives are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions with appropriate heterocyclic amines . For instance, thiazolidine derivatives have been synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents attached to the pyrazole ring. For example, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, thiazolidine derivatives have been synthesized using various agents to improve their yield, purity, selectivity, and pharmacokinetic activity .Physical And Chemical Properties Analysis

Pyrazole derivatives have diverse physical and chemical properties. For instance, they contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, have been explored. These studies involve comprehensive NMR, IR spectroscopy, HRMS analyses, and X-ray diffraction to understand the molecular structure and theoretical calculations to investigate thermodynamic properties and tautomeric forms (Shen et al., 2012). Similarly, functionalization reactions with 2,3-diaminopyridine leading to novel pyrazole-3-carboxamide and imidazo[4,5-b]pyridine derivatives have been theoretically and experimentally studied (Yıldırım et al., 2005).

Fluorescence Sensing

A probe based on a pyridine–pyrazole system, specifically designed for chemical sensing of Al3+, demonstrates a chelation-induced enhanced fluorescence (CHEF) mechanism. This sensor exhibits high sensitivity and selectivity toward Al3+, with potential applications in biological and environmental monitoring (Naskar et al., 2018).

Coordination Chemistry and Crystal Structures

Research on coordination polymers and metal-organic frameworks (MOFs) utilizing pyrazole-carboxylic acid derivatives as ligands has been significant. These studies focus on synthesizing novel complexes with specific structural and magnetic properties. For instance, complexes based on 5-acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives have been evaluated for their anti-cancer activity, showcasing the potential of these compounds in medicinal chemistry (Qiao et al., 2021).

Wirkmechanismus

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to have potent antileishmanial and antimalarial activities , suggesting that they may target specific enzymes or proteins in these pathogens.

Mode of Action

For instance, some pyrazole derivatives have shown significant sPLA2 inhibition activity , which suggests that they may inhibit specific enzymes, leading to a decrease in the production of certain inflammatory mediators.

Biochemical Pathways

Given the known activities of similar pyrazole derivatives, it can be inferred that this compound may affect the pathways related to the life cycle of the pathogens against which it shows activity

Result of Action

Given the known antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that this compound may lead to the death of these pathogens, thereby alleviating the diseases they cause.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-1-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-5-10(11(15)16)13-14(8)7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXQUPSNKPWRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CN=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B2749190.png)

![3'-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2749191.png)

![N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2749197.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2749201.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-3-carboxylic acid](/img/structure/B2749206.png)

![4-chloro-N-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzamide](/img/structure/B2749207.png)